1-(4-fluorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1-(4-fluorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the indazole ring, which imparts unique chemical and biological properties. Indazole derivatives are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated indazole intermediate in the presence of a palladium catalyst.
Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in structure-activity relationship (SAR) studies to understand the impact of structural modifications on biological activity.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in various biological processes.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response. The compound’s interaction with these pathways can lead to the inhibition of pro-inflammatory cytokines and other mediators.
Comparison with Similar Compounds
1-(4-fluorophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other similar compounds to highlight its uniqueness:
Indole Derivatives: Indole derivatives, such as 4-fluoroamphetamine, share structural similarities but differ in their pharmacological profiles and applications.
Fluorophenyl Compounds: Compounds like 4-fluorophenylpiperazine exhibit different biological activities and are used in various therapeutic areas.
List of Similar Compounds
- 4-Fluoroamphetamine
- 4-Fluorophenylpiperazine
- Indole derivatives
Properties
Molecular Formula |
C16H17FN2O |
---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,6,6-trimethyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C16H17FN2O/c1-10-15-13(8-16(2,3)9-14(15)20)19(18-10)12-6-4-11(17)5-7-12/h4-7H,8-9H2,1-3H3 |
InChI Key |
UMZHTQSRHUUFHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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